molecular formula C20H18N4O3 B14123685 (2Z)-2-cyano-N-(6-methoxypyridin-3-yl)-2-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]ethanamide

(2Z)-2-cyano-N-(6-methoxypyridin-3-yl)-2-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]ethanamide

Cat. No.: B14123685
M. Wt: 362.4 g/mol
InChI Key: YIYDJRZRVXQNAR-SDXDJHTJSA-N
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Description

(2Z)-2-cyano-N-(6-methoxypyridin-3-yl)-2-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]ethanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyano group, a methoxypyridinyl group, and an indole moiety. Its distinct chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of (2Z)-2-cyano-N-(6-methoxypyridin-3-yl)-2-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]ethanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often starts with the preparation of the indole derivative, followed by the introduction of the cyano and methoxypyridinyl groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining the purity and quality of the final product .

Chemical Reactions Analysis

(2Z)-2-cyano-N-(6-methoxypyridin-3-yl)-2-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]ethanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxo derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying various biochemical pathways. In medicine, it has potential therapeutic applications due to its ability to interact with specific molecular targets. Additionally, it is used in the industry for the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of (2Z)-2-cyano-N-(6-methoxypyridin-3-yl)-2-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]ethanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect. The pathways involved in these processes are complex and may include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

When compared to similar compounds, (2Z)-2-cyano-N-(6-methoxypyridin-3-yl)-2-[2-oxo-1-(propan-2-yl)-1,2-dihydro-3H-indol-3-ylidene]ethanamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other indole derivatives, cyano-containing compounds, and methoxypyridinyl derivatives.

Properties

Molecular Formula

C20H18N4O3

Molecular Weight

362.4 g/mol

IUPAC Name

(2Z)-2-cyano-N-(6-methoxypyridin-3-yl)-2-(2-oxo-1-propan-2-ylindol-3-ylidene)acetamide

InChI

InChI=1S/C20H18N4O3/c1-12(2)24-16-7-5-4-6-14(16)18(20(24)26)15(10-21)19(25)23-13-8-9-17(27-3)22-11-13/h4-9,11-12H,1-3H3,(H,23,25)/b18-15-

InChI Key

YIYDJRZRVXQNAR-SDXDJHTJSA-N

Isomeric SMILES

CC(C)N1C2=CC=CC=C2/C(=C(\C#N)/C(=O)NC3=CN=C(C=C3)OC)/C1=O

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C(C#N)C(=O)NC3=CN=C(C=C3)OC)C1=O

Origin of Product

United States

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